molecular formula C11H19N3OS B2909322 N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine CAS No. 2200496-75-7

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine

Cat. No. B2909322
M. Wt: 241.35
InChI Key: DFMQNZGFGIXOIJ-UHFFFAOYSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . The compound you mentioned is a secondary amine, which means it has two organic substituents (in this case, two methyl groups) directly attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of amines involves an sp3 hybridized nitrogen with a lone pair of electrons . In the case of the compound you mentioned, it appears to have a cyclohexane ring, a thiadiazole ring, and two methyl groups attached to the nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary greatly depending on their structure. They can exist as gases, liquids, or solids at room temperature, and they tend to have a fishy or ammonia-like odor . The compound you mentioned is likely to have unique properties due to its complex structure.

Future Directions

The future directions for research on amines and their derivatives are vast. They are used in a wide range of applications, from the production of pharmaceuticals to the manufacture of dyes and resins. The compound you mentioned, due to its complex structure, could potentially be of interest in various fields, including medicinal chemistry .

properties

IUPAC Name

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-8-12-11(16-13-8)15-10-6-4-9(5-7-10)14(2)3/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMQNZGFGIXOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OC2CCC(CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine

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